![molecular formula C22H13Cl2NO3 B2562155 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630052-49-2](/img/structure/B2562155.png)

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

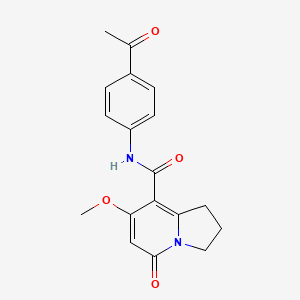

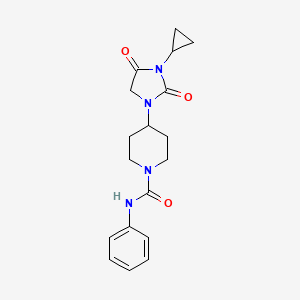

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . For example, 4-chlorobenzoyl chloride has been used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Molecular Structure Analysis

The molecular structure of a benzamide consists of a benzene ring connected to an amide functional group . The exact structure can vary depending on the specific substituents attached to the benzene ring and the amide nitrogen.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, depending on the specific substituents present. For example, 4-chlorobenzoyl chloride is an acyl chloride and can react with amines to form benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a benzamide can vary depending on the specific substituents present. For example, 4-chlorobenzoyl chloride has a molecular weight of 175.01, a boiling point of 102-104°C at 11 mmHg, and a density of 1.365 g/mL at 20°C .Wissenschaftliche Forschungsanwendungen

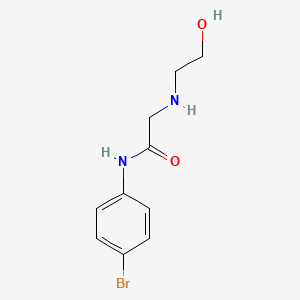

Chemical Stability and Degradation Studies

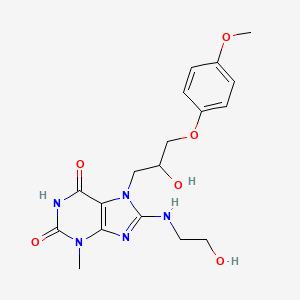

The study of chemical stability and degradation under various conditions is crucial for understanding the intrinsic stability of compounds similar to 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. For example, research on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a somewhat related structure, highlighted the importance of forced degradation studies in drug development to identify degradation products and determine molecular stability (Santos et al., 2013).

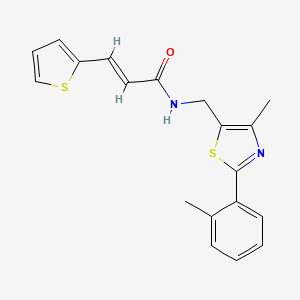

Synthesis and Antimicrobial Activity

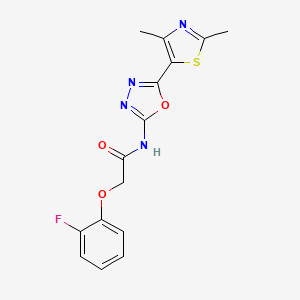

The synthesis of novel derivatives and their evaluation for antimicrobial activity is a common application in chemical research. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their subsequent evaluation against Mycobacterium tuberculosis showcased the potential antimicrobial applications of similar benzamide compounds (Nimbalkar et al., 2018).

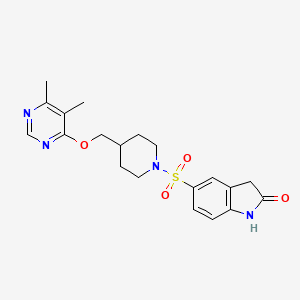

Crystal Structure and Molecular Interactions

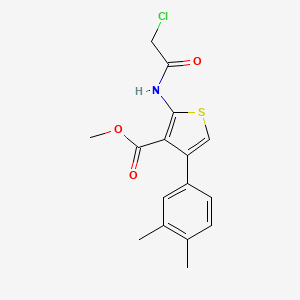

Investigating the crystal structure and molecular interactions of benzamide derivatives can provide insights into their chemical behavior and potential applications. A study on isomeric imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide, analyzed weak interactions in the crystal structures, which is crucial for understanding the compound's properties and applications in material science or pharmaceuticals (Mocilac et al., 2018).

Inhibitors and Drug Development

Benzamide derivatives often serve as inhibitors for various biological targets, which is significant in drug development. For example, research on synthetic benzamide derivatives, including MS-27-275, explored their ability to inhibit histone deacetylase, demonstrating the potential therapeutic applications of such compounds in cancer treatment (Saito et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRUSGPQTYYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)